2-Methyl-1,6-dioxaspiro[4.5]decane
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Overview
Description
2-Methyl-1,6-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a spiro carbon atom that connects two rings: a five-membered furan ring and a six-membered pyran ring. This compound is notable for its presence in various natural products and its biological activity, making it a subject of interest in organic chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,6-dioxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the use of d-fructose as a starting material. The synthesis typically includes the following steps:
Wittig Reaction: This step involves the formation of an alkene from a carbonyl compound using a phosphonium ylide.
Reduction: The alkene is then reduced to form a diol.
Spiroketalation: The diol undergoes cyclization to form the spiroacetal structure.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-1,6-dioxaspiro[4These methods often involve the use of readily available starting materials and efficient catalytic processes to achieve high yields and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,6-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: Substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Methyl-1,6-dioxaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, as a component of pheromones, it binds to olfactory receptors in insects, triggering behavioral responses. In the case of its antibiotic properties, the compound may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Lacks the methyl group at the 2-position, which can affect its biological activity and chemical reactivity.
1,7-Dioxaspiro[5.5]undecane:
2-Ethyl-1,6-dioxaspiro[4.5]decane: Similar structure with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness
2-Methyl-1,6-dioxaspiro[4.5]decane is unique due to its specific spiroacetal structure and the presence of the methyl group at the 2-position. This structural feature contributes to its distinct biological activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
73046-14-7 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-6-9(11-8)5-2-3-7-10-9/h8H,2-7H2,1H3 |
InChI Key |
JQEFEBJVAHPKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(O1)CCCCO2 |
Origin of Product |
United States |
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